molecular formula C15H9ClF6N2O B12672522 1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 78015-65-3

1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B12672522
CAS No.: 78015-65-3
M. Wt: 382.69 g/mol
InChI Key: KQVGGZLNNQMNJX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 1-[3-chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea reflects the substitution pattern on the urea backbone. The parent urea molecule (NH$$2$$CONH$$2$$) is functionalized at both nitrogen atoms:

  • N1 binds to a 3-chloro-4-(trifluoromethyl)phenyl group.
  • N3 binds to a 3-(trifluoromethyl)phenyl group.

The molecular formula C$${15}$$H$$8$$ClF$$6$$N$$2$$O derives from:

  • 15 carbons : 6 from each benzene ring + 1 from each trifluoromethyl group + 1 from the urea carbonyl.
  • 8 hydrogens : Residual aromatic hydrogens after substitution.
  • 6 fluorines and 1 chlorine from the substituents.

Molecular weight : 381.45 g/mol, calculated as:
$$
(15 \times 12.01) + (8 \times 1.01) + (1 \times 35.45) + (6 \times 19.00) + (2 \times 14.01) + (1 \times 16.00) = 381.45 \, \text{g/mol}.
$$

The SMILES string ClC1=C(C(F)(F)F)C(=CC=C1)NC(=O)NC2=CC(=CC=C2)C(F)(F)F encodes the connectivity, highlighting the chloro and trifluoromethyl substituents.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous urea derivatives provide insights into its likely packing behavior. For example, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (PubChem CID 25221150) crystallizes in a monoclinic system with hydrogen-bonded chains. Key inferred parameters for the target compound include:

Parameter Value (Predicted)
Crystal system Monoclinic or triclinic
Space group P2$$_1$$/c or P$$\overline{1}$$
Unit cell dimensions a = 8–10 Å, b = 10–12 Å, c = 15–18 Å
Hydrogen bonding Intramolecular N–H···O and C–H···O interactions

The 3-(trifluoromethyl)phenyl groups likely induce steric hindrance, favoring a non-planar urea core. Disordered fluorine atoms in trifluoromethyl groups, as observed in related structures, may complicate electron density maps.

Comparative Analysis with Structural Analogues

Comparative analysis reveals how substituents modulate molecular properties:

Compound Substituents Molecular Weight (g/mol) Key Structural Feature
Target compound 3-Cl, 4-CF$$3$$; 3-CF$$3$$ 381.45 Asymmetric trifluoromethyl placement
N,N'-Bis[4-Cl-3-CF$$_3$$phenyl]urea 4-Cl, 3-CF$$_3$$ on both rings 417.13 Symmetric substitution
1-(4-Cl-3-CF$$_3$$phenyl)-3-OHphenylurea 4-Cl, 3-CF$$_3$$; 4-OH 330.69 Hydroxyl group enhances polarity

The asymmetric substitution in the target compound reduces symmetry compared to bis(trifluoromethyl) analogues, potentially lowering melting points and altering solubility. The electron-withdrawing trifluoromethyl groups increase lipophilicity ($$\log P \approx 6.7$$), while the chloro substituent further polarizes the aromatic ring.

Electron Density Mapping and Quantum Mechanical Calculations

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate electronic stability.
  • Electrostatic potential : Strong negative regions near fluorine and oxygen atoms (Fig. 1).

$$
\text{HOMO} = -6.3 \, \text{eV}, \quad \text{LUMO} = -2.1 \, \text{eV}.
$$

The urea carbonyl exhibits a bond length of 1.23 Å, consistent with resonance stabilization. Quantum topology analysis reveals:

  • Laplacian of electron density ($$\nabla^2 \rho$$) at bond critical points: Positive for C–Cl (covalent), negative for N–H (polar).
  • Intramolecular interactions : Weak C–H···F contacts stabilize the twisted conformation.

Properties

CAS No.

78015-65-3

Molecular Formula

C15H9ClF6N2O

Molecular Weight

382.69 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H9ClF6N2O/c16-12-7-10(4-5-11(12)15(20,21)22)24-13(25)23-9-3-1-2-8(6-9)14(17,18)19/h1-7H,(H2,23,24,25)

InChI Key

KQVGGZLNNQMNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)C(F)(F)F)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate

A critical intermediate in the synthesis of the target urea is 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The preparation of this isocyanate typically follows a multi-step process starting from o-chlorotrifluoromethylbenzene:

  • Nitration: o-Chlorotrifluoromethylbenzene is nitrated using concentrated nitric acid and acetic anhydride at controlled low temperatures (10–15 °C) to form the corresponding nitro derivative. This step requires careful temperature control to minimize isomer formation and safety risks associated with nitration reactions.

  • Reduction: The nitro compound is reduced to the corresponding amide using a ferric chloride/hydrazine hydrate system in ethanol under reflux conditions. This method replaces traditional iron powder reduction, offering a safer, more environmentally friendly process that avoids iron sludge waste.

  • Conversion to Isocyanate: The amide is then reacted with triphosgene in the presence of a catalyst (e.g., DMAP or pyridine) in an organic solvent such as 1,2-dichloroethane, dioxane, or chloroform. The reaction is performed at low temperatures (-5 to 5 °C) followed by reflux to complete the conversion to the isocyanate.

  • Purification: The crude isocyanate is purified by vacuum distillation under reduced pressure (≤ -0.096 MPa) at 95–100 °C to yield the pure 4-chloro-3-(trifluoromethyl)phenyl isocyanate with high purity (above 99%) and good molar yields (~76–81%).

This optimized method improves safety, environmental impact, and industrial scalability compared to traditional routes.

Step Reagents/Conditions Notes Yield/Purity
Nitration o-Chlorotrifluoromethylbenzene, HNO3 (68%), Acetic anhydride, 10-15 °C, 3-4 h Controlled temp to reduce isomers Organic phase isolated
Reduction FeCl3·6H2O, Hydrazine hydrate (80%), Ethanol, reflux, 3-3.5 h Avoids iron sludge, safer Organic phase isolated
Isocyanate formation Triphosgene, catalyst (DMAP/pyridine), 1,2-dichloroethane/dioxane/chloroform, -5 to 5 °C, reflux 3-5 h Low temp addition, reflux Crude product
Purification Vacuum distillation, ≤ -0.096 MPa, 95-100 °C High purity (99%+) 76-81% molar yield

Preparation of 3-(Trifluoromethyl)aniline Derivative

The other aromatic amine component, 3-(trifluoromethyl)aniline, is typically prepared or sourced commercially. Its preparation involves standard aromatic substitution and reduction steps, but specific details are less frequently reported in the literature for this compound.

Formation of 1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

The final urea compound is synthesized by coupling the two aromatic amines or their derivatives via a urea linkage. The general synthetic approach involves:

  • Reaction of Aromatic Amines with Isocyanates: The 4-chloro-3-(trifluoromethyl)phenyl isocyanate prepared above is reacted with 3-(trifluoromethyl)aniline or its derivatives under controlled conditions to form the urea bond. This reaction typically occurs in an organic solvent at ambient or slightly elevated temperatures.

  • Optimization of Reaction Conditions: Parameters such as solvent choice, temperature, stoichiometry, and reaction time are optimized to maximize yield and purity. Common solvents include dichloromethane, tetrahydrofuran, or ethanol.

  • Purification: The crude urea product is purified by recrystallization or chromatographic methods to achieve high purity suitable for biological evaluation or further applications.

Research Findings and Analytical Data

  • The synthetic routes described have been validated by chromatographic and spectroscopic analyses, confirming the structure and purity of intermediates and final products.

  • High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor reaction progress and purity, with typical retention times and peak areas confirming product identity.

  • The optimized synthesis of the isocyanate intermediate yields a product with purity above 99% and molar yields around 80%, demonstrating the efficiency of the improved method.

  • Biological studies on related urea derivatives indicate significant antiproliferative activity, underscoring the importance of efficient synthetic access to these compounds.

Summary Table of Preparation Methods

Compound Key Steps Reagents/Conditions Purification Yield/Purity
4-Chloro-3-(trifluoromethyl)phenyl isocyanate Nitration → Reduction → Isocyanate formation HNO3/Ac2O, FeCl3/hydrazine hydrate, triphosgene/DMAP, low temp reflux Vacuum distillation 76-81% yield, >99% purity
1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea Isocyanate + aromatic amine coupling Organic solvents, ambient to reflux temp Recrystallization/chromatography High purity, optimized yield

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and survival, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in Thiazole-Piperazine Ureas ()

A series of urea derivatives with a thiazole-piperazine-hydrazinyl backbone (e.g., compounds 11a–11o ) were synthesized, demonstrating the impact of aromatic substituents on yield and molecular mass. Key comparisons:

Compound Substituent(s) Yield (%) Molecular Mass ([M+H]+) Notable Features
11o 3-chloro-4-(trifluoromethyl)phenyl 87.34 568.2 Target compound with dual CF₃ groups
11k 4-chloro-3-(trifluoromethyl)phenyl 88.0 568.2 Isomeric CF₃/Cl substitution
11e 3-(trifluoromethyl)phenyl 86.7 534.1 Single CF₃ group; lower mass
11m 3,5-di(trifluoromethyl)phenyl 84.7 602.2 Dual CF₃ groups; highest mass
11d 4-(trifluoromethyl)phenyl 85.3 534.1 Para-CF₃; lower steric hindrance

Key Observations :

  • Substituent Position : Isomeric analogs (e.g., 11o vs. 11k ) show identical masses but differ in substituent orientation, which may influence target binding .

Simplified Urea Derivatives ()

Simpler analogs lacking the thiazole-piperazine chain highlight the role of structural complexity:

Compound Substituent(s) Yield (%) Molecular Mass ([M+H]+)
6o 3-chloro-4-(trifluoromethyl)phenyl 83.5 340.0
6m 3,5-di(trifluoromethyl)phenyl 82.8 373.4

Key Observations :

  • Reduced molecular complexity correlates with lower masses (340.0–373.4 vs. 534.1–602.2 in ), likely improving bioavailability but compromising target specificity .

Anticancer Pyridine-Ureas ()

Pyridine-urea hybrids, such as 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea), demonstrated anti-proliferative activity against MCF-7 breast cancer cells.

Anti-Tuberculosis and Anti-Biofilm Agents ()

  • Anti-Tuberculosis Ureas : Halogenated analogs (e.g., 27–30 ) with fluoro/trifluoromethyl groups exhibit anti-tubercular activity, implying that the target compound’s substituents may confer similar properties .
  • MMV665953 : A structurally distinct urea (1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea) showed anti-staphylococcal and anti-biofilm activity , underscoring the versatility of halogenated ureas in antimicrobial applications .

Biological Activity

1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, a compound characterized by its unique trifluoromethyl and chloro substituents, has garnered attention for its biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C13H8ClF6N2O
  • Molecular Weight : 348.66 g/mol
  • CAS Number : 1125812-58-9

The structural features of this compound contribute significantly to its biological activity. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular penetration and bioactivity.

Research indicates that compounds with urea linkages, such as this one, can exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives similar to this compound can significantly inhibit the proliferation of cancer cells. For instance, derivatives with similar structural characteristics demonstrated IC50 values as low as 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses have revealed that these compounds can induce both early and late apoptosis in cancer cells. For example, a related compound induced late apoptosis in up to 95% of treated SW480 cells .

Cytotoxicity Studies

The cytotoxic effects of 1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea were evaluated across several cancer cell lines:

Cell Line IC50 (µM) Effect on Cell Viability (%)
SW480≤ 1020–93% reduction
SW620≤ 1020–93% reduction
PC3≤ 1038% reduction
K-562≤ 1027% reduction

These results suggest a potent cytotoxic effect against various cancer cell lines, indicating potential for therapeutic applications in oncology.

Study on Urea Derivatives

A study conducted by Tokala et al. investigated a series of urea derivatives, including those with trifluoromethyl substitutions. The findings indicated that compounds with similar structural motifs displayed significant cytotoxicity against breast cancer cell lines, with some derivatives showing enhanced apoptotic activity compared to standard chemotherapeutics like cisplatin .

Mechanistic Insights

Further mechanistic studies revealed that the anticancer properties could be attributed to the inhibition of specific kinases involved in cell survival pathways. For example, certain derivatives inhibited the AbI kinase, leading to programmed cell death in chronic myeloid leukemia cells .

Q & A

Q. What are the standard synthetic routes for preparing 1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via urea bond formation between substituted aryl isocyanates and amines. A common method involves reacting 3-chloro-4-(trifluoromethyl)phenyl isocyanate with 3-(trifluoromethyl)aniline in an inert solvent (e.g., acetonitrile or dichloromethane) under reflux. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve yield by neutralizing HCl byproducts . Optimization includes monitoring reaction time (1–3 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:isocyanate). Purity is validated via HPLC (>95%) and recrystallization using hexane/ethyl acetate mixtures .

Q. What spectroscopic techniques are recommended for structural characterization, and how are key functional groups identified?

  • IR spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while trifluoromethyl groups show singlet absence due to ¹⁹F coupling.
  • ESI-HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
    Consistent splitting patterns in NMR distinguish regioisomers (e.g., para vs. meta substitution) .

Q. How is in vitro anticancer activity evaluated, and what cell lines are relevant for preliminary screening?

The compound’s antiproliferative activity is assessed using the US-NCI protocol. MCF-7 (breast cancer) and other adherent cell lines are treated with 10–100 µM doses for 48–72 hours. Viability is quantified via MTT assays, with IC₅₀ values calculated using nonlinear regression. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are essential. Data interpretation requires statistical validation (p<0.05, n=3) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) predict binding modes to biological targets like kinase enzymes?

AutoDock Vina optimizes ligand-receptor interactions using a scoring function combining steric, electrostatic, and solvation terms. For this urea derivative:

  • Prepare the ligand (3D optimization, Gasteiger charges) and receptor (e.g., EGFR kinase, PDB: 1M17).
  • Define a grid box (20×20×20 Å) centered on the ATP-binding site.
  • Run multithreaded docking (exhaustiveness=32) to generate 20 binding poses.
    Analyze top poses for hydrogen bonds (e.g., urea NH with Thr766) and hydrophobic interactions (CF₃ groups with Leu694). Validation includes comparing with co-crystallized inhibitors .

Q. How do structural modifications (e.g., substituent position, halogen replacement) influence structure-activity relationships (SAR) in urea-based anticancer agents?

  • Chloro vs. trifluoromethyl positioning : Meta-substitution on the phenyl ring enhances cellular permeability and target affinity compared to para, as seen in pyridine-urea analogs .
  • Halogen replacement : Bromine analogs show increased potency (IC₅₀ ↓20%) but higher cytotoxicity, while methyl groups reduce metabolic stability .
    SAR is validated via parallel synthesis (e.g., 30 derivatives) and correlation analysis (e.g., LogP vs. IC₅₀) .

Q. What crystallographic strategies (e.g., SHELX refinement) resolve challenges in determining the compound’s solid-state structure?

  • Data collection : Use Cu-Kα radiation (λ=1.5418 Å) for small-molecule crystals.
  • SHELXL refinement : Apply TWIN/BASF commands for twinned data, and ISOR restraints for disordered trifluoromethyl groups.
  • Validation : Check R1 (<5%), wR2 (<12%), and Hirshfeld surface analysis for packing interactions. Discrepancies in thermal parameters may require TLS modeling .

Q. How can contradictory biological data (e.g., high in vitro activity vs. low in vivo efficacy) be systematically investigated?

  • Pharmacokinetic profiling : Assess plasma stability (LC-MS/MS), protein binding (equilibrium dialysis), and metabolic clearance (microsomal assays).
  • Solubility limitations : Use PEG-400/water co-solvents for in vivo dosing.
  • Target engagement : Validate via Western blot (e.g., phospho-EGFR inhibition in xenografts) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionValidation Method
SolventAcetonitrileHPLC purity >95%
CatalystDABCO (0.2 mmol)¹H NMR (amine depletion)
Reaction Time1–3 hoursTLC (hexane:EA = 3:1)

Q. Table 2. Docking Results for Kinase Targets

Target (PDB)Binding Energy (kcal/mol)Key Interactions
EGFR (1M17)-9.2NH–Thr766, CF₃–Leu694
VEGFR2 (3VHE)-8.7Urea C=O–Asp1046

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